molecular formula C14H15BrN2O2 B11814463 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

Cat. No.: B11814463
M. Wt: 323.18 g/mol
InChI Key: BXJJEZHHJYKLGN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine typically involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a brominated pyridine ring and a dimethoxybenzyl group contributes to its potential therapeutic applications and differentiates it from other similar compounds .

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

5-bromo-N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C14H15BrN2O2/c1-18-12-5-3-10(7-13(12)19-2)8-16-14-6-4-11(15)9-17-14/h3-7,9H,8H2,1-2H3,(H,16,17)

InChI Key

BXJJEZHHJYKLGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=C(C=C2)Br)OC

Origin of Product

United States

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